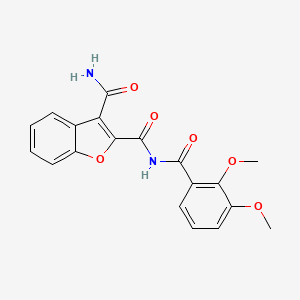

N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide

Description

Properties

IUPAC Name |

2-N-(2,3-dimethoxybenzoyl)-1-benzofuran-2,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c1-25-13-9-5-7-11(15(13)26-2)18(23)21-19(24)16-14(17(20)22)10-6-3-4-8-12(10)27-16/h3-9H,1-2H3,(H2,20,22)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREMGPHNCPXAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC(=O)C2=C(C3=CC=CC=C3O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide typically involves the reaction of 2,3-dimethoxybenzoyl chloride with benzofuran-2,3-dicarboxylic acid in the presence of a suitable base, such as triethylamine, to form the desired product . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzofuran ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Insights

Substituent Effects on Bioactivity

- The 2,3-dimethoxybenzoyl group in the target compound may enhance solubility compared to hydrophobic substituents (e.g., 4-fluorophenyl in pyrazine derivatives ).

- Benzimidazole-containing analogs (e.g., Compound 21 ) exhibit strong enzyme inhibition (IDO1), suggesting that nitrogen-rich substituents may favor interactions with heme-containing enzymes.

Pharmacokinetic Considerations

Biological Activity

N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide can be represented as follows:

- Molecular Formula : C18H16N2O5

- Molecular Weight : 344.33 g/mol

This compound features a benzofuran core linked to a dicarboxamide moiety, which is crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:

- Inhibition of Monoamine Oxidase (MAO) : Compounds related to benzofuran derivatives have been shown to inhibit MAO-A and MAO-B enzymes, which are implicated in neurodegenerative diseases and mood disorders. Studies have reported IC50 values indicating significant inhibition at low concentrations .

- Antioxidant Activity : Benzofuran derivatives may possess antioxidant properties that help in mitigating oxidative stress, a factor in many chronic diseases.

In Vitro Studies

-

MAO Inhibition :

- Assay Results : The compound exhibited selective inhibition against MAO-A with an IC50 value of approximately 0.07 μM, indicating high potency.

- Comparison with Reference Compounds : For reference, the standard inhibitors moclobemide and clorgyline had IC50 values of 6.06 ± 0.26 μM and 0.06 ± 0.01 μM respectively .

- Cytotoxicity Testing :

In Vivo Studies

While specific in vivo data for N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide is limited, related compounds have shown promising results in animal models for conditions such as depression and anxiety due to their MAO inhibitory effects.

Data Table of Biological Activities

| Activity Type | Assay Method | Result (IC50 μM) | Reference |

|---|---|---|---|

| MAO-A Inhibition | Fluorometric assay | 0.07 | |

| MAO-B Inhibition | Fluorometric assay | 1.37 | |

| Cytotoxicity | MTT Assay | >100 |

Case Studies

- Case Study on MAO Inhibitors :

- A study synthesized several benzofuran derivatives and evaluated their MAO inhibitory activities. The results indicated that modifications on the benzofuran structure significantly impacted the inhibition profiles against both MAO-A and MAO-B enzymes.

- Therapeutic Potential in Depression :

- Compounds similar to N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide have been explored for their antidepressant effects in preclinical models due to their ability to enhance serotonin levels through MAO inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.